molecular formula C7H13F2N B13302914 3,3-Bis(fluoromethyl)cyclopentan-1-amine

3,3-Bis(fluoromethyl)cyclopentan-1-amine

Katalognummer: B13302914
Molekulargewicht: 149.18 g/mol
InChI-Schlüssel: DCLRMBOMUYANAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis(fluoromethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This compound is characterized by the presence of two fluoromethyl groups attached to a cyclopentane ring, along with an amine group. It is primarily used in research and development within various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(fluoromethyl)cyclopentan-1-amine typically involves the fluorination of cyclopentanone derivatives followed by amination. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl groups. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis(fluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3-Bis(fluoromethyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in modulating biological pathways due to the presence of the fluoromethyl groups, which can influence molecular interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3-Bis(fluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets through the amine group and the fluoromethyl groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The fluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Difluorocyclopentanamine: Similar structure but lacks the additional fluoromethyl group.

    Cyclopentanamine: Basic structure without fluorine substitution.

    3-Fluorocyclopentanamine: Contains only one fluorine atom.

Uniqueness

3,3-Bis(fluoromethyl)cyclopentan-1-amine is unique due to the presence of two fluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its non-fluorinated or mono-fluorinated counterparts .

Eigenschaften

Molekularformel

C7H13F2N

Molekulargewicht

149.18 g/mol

IUPAC-Name

3,3-bis(fluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C7H13F2N/c8-4-7(5-9)2-1-6(10)3-7/h6H,1-5,10H2

InChI-Schlüssel

DCLRMBOMUYANAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC1N)(CF)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.